molecular formula C12H17ClN2O B1288988 N-(piperidin-4-yl)benzamide hydrochloride CAS No. 83540-09-4

N-(piperidin-4-yl)benzamide hydrochloride

Número de catálogo B1288988
Número CAS: 83540-09-4
Peso molecular: 240.73 g/mol
Clave InChI: MNPZBYLCTOOFPY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-(piperidin-4-yl)benzamide hydrochloride” is a chemical compound with the CAS Number: 83540-09-4 . It has a molecular weight of 240.73 . The IUPAC name for this compound is N-(4-piperidinyl)benzamide hydrochloride .


Synthesis Analysis

The synthesis of N-(piperidin-4-yl)benzamide derivatives has been guided by bioisosterism and pharmacokinetic parameters . A series of novel benzamide derivatives have been designed and synthesized . Preliminary in vitro studies indicated that compounds 10b and 10j show significant inhibitory bioactivity in HepG2 cells .


Molecular Structure Analysis

The InChI code for “N-(piperidin-4-yl)benzamide hydrochloride” is 1S/C12H16N2O.ClH/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H,14,15);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

It is stored at room temperature .

Aplicaciones Científicas De Investigación

Cancer Research

Application Summary

“N-(piperidin-4-yl)benzamide hydrochloride” derivatives have been studied for their potential as activators of hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions, which are often found in tumor cells .

Methods of Application

Researchers designed and synthesized a series of novel benzamide derivatives, including “N-(piperidin-4-yl)benzamide hydrochloride”. Preliminary in vitro studies were conducted on HepG2 cells .

Results

Compounds 10b and 10j, which are derivatives of “N-(piperidin-4-yl)benzamide hydrochloride”, showed significant inhibitory bioactivity in HepG2 cells, with IC50 values of 0.12 and 0.13 μM, respectively . These compounds induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .

  • Anticancer agents : As mentioned earlier, certain derivatives have shown potential in cancer research, particularly in the activation of hypoxia-inducible factor 1 pathways .
  • Antiviral agents : Piperidine derivatives could potentially inhibit the replication of certain viruses .
  • Antimalarial agents : Some derivatives might be effective against the parasites that cause malaria .
  • Antimicrobial and antifungal agents : These compounds could potentially inhibit the growth of certain bacteria and fungi .
  • Antihypertensive agents : Some piperidine derivatives might help lower blood pressure .
  • Analgesic and anti-inflammatory agents : These compounds could potentially relieve pain and reduce inflammation .
  • Anticancer agents : As mentioned earlier, certain derivatives have shown potential in cancer research, particularly in the activation of hypoxia-inducible factor 1 pathways .
  • Antiviral agents : Piperidine derivatives could potentially inhibit the replication of certain viruses .
  • Antimalarial agents : Some derivatives might be effective against the parasites that cause malaria .
  • Antimicrobial and antifungal agents : These compounds could potentially inhibit the growth of certain bacteria and fungi .
  • Antihypertensive agents : Some piperidine derivatives might help lower blood pressure .
  • Analgesic and anti-inflammatory agents : These compounds could potentially relieve pain and reduce inflammation .

Safety And Hazards

The safety information for “N-(piperidin-4-yl)benzamide hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and not eating, drinking, or smoking when using this product .

Direcciones Futuras

Piperidines, including “N-(piperidin-4-yl)benzamide hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name

N-piperidin-4-ylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPZBYLCTOOFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(piperidin-4-yl)benzamide hydrochloride

CAS RN

83540-09-4
Record name N-(piperidin-4-yl)benzamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture comprising 4-amino-1-(tert-butoxycarbonyl)piperidine (700 mg), benzoic acid (512 mg), 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (804 mg), 1-hydroxybenzotriazole (567 mg) and N,N-dimethylformamide (10 ml) was stirred at room temperature for 16 hours to undergo reaction, and the resulting compound was acid-treated with hydrochloric acid to obtain 4-(benzoylamino)piperidine.hydrochloride.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
512 mg
Type
reactant
Reaction Step One
Quantity
804 mg
Type
reactant
Reaction Step One
Quantity
567 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture comprising 4-amino-1-(tert-butoxycarbonyl)piperidine (700 mg), benzoic acid (512 mg), 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (804 mg), 1-hydroxybenzotriazole (567 mg) and N,N-dimethylformamide (10 ml) was stirred at room temperature for 16 hours to undergo reaction, and the resulting compound was acid-treated with hydrochloric acid to obtain 4-(benzoylamino)piperidine•hydrochloride.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
512 mg
Type
reactant
Reaction Step One
Quantity
804 mg
Type
reactant
Reaction Step One
Quantity
567 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(piperidin-4-yl)benzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(piperidin-4-yl)benzamide hydrochloride
Reactant of Route 3
N-(piperidin-4-yl)benzamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(piperidin-4-yl)benzamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(piperidin-4-yl)benzamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(piperidin-4-yl)benzamide hydrochloride

Citations

For This Compound
4
Citations
A Buchynskyy, JR Gillespie, MA Hulverson… - Bioorganic & medicinal …, 2017 - Elsevier
A phenotypic screen of a compound library for antiparasitic activity on Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), led to the identification of N-(2…
Number of citations: 15 www.sciencedirect.com
R Wang, Y Chen, X Zhao, S Yu, B Yang, T Wu… - European Journal of …, 2019 - Elsevier
A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives possessing a dimethylphosphine oxide moiety were designed, synthesized and evaluated as novel Focal adhesion kinase (FAK) …
Number of citations: 24 www.sciencedirect.com
R Wang, S Yu, X Zhao, Y Chen, B Yang, T Wu… - European Journal of …, 2020 - Elsevier
A series of 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives were designed, synthesized and evaluated as novel focal adhesion kinase (FAK) inhibitors. The novel 2,7-disubstituted-…
Number of citations: 38 www.sciencedirect.com
X Guan - 2020 - conservancy.umn.edu
The testis-specific bromodomain (BRDT) protein is a member of the Bromodomain and Extra-Terminal (BET) protein family. BRDT interacts with acetylated lysine (Kac) residues of …
Number of citations: 0 conservancy.umn.edu

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.